Product packaging for 3-Amino-4-(propylamino)benzamide(Cat. No.:CAS No. 1153955-94-2)

3-Amino-4-(propylamino)benzamide

Cat. No.: B2616821
CAS No.: 1153955-94-2
M. Wt: 193.25
InChI Key: BGGBNCIGGWWNLO-UHFFFAOYSA-N
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Description

3-Amino-4-(propylamino)benzamide (CAS Number: 1153955-94-2) is an organic compound with the molecular formula C 10 H 15 N 3 O and a molecular weight of 193.25 g/mol . Its structure features both benzamide and phenylenediamine moieties, making it a compound of interest in several exploratory research fields. Benzamide derivatives are a significant class of compounds in medicinal chemistry research. Scientific literature indicates that structurally related benzamide analogs are investigated as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in various physiological processes and pathophysiological states, making them a target for research into conditions such as addiction, anxiety, and depression . Other research on nitro-substituted benzamide derivatives has highlighted their potential in vitro anti-inflammatory activity , primarily through the inhibition of nitric oxide (NO) production in activated macrophages . Furthermore, polyaminobenzamides (PABAs), which share a similar core structure, have been studied for their activity as histone deacetylase (HDAC) inhibitors , a relevant area in epigenetic and cancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can order this compound with the knowledge that it is a valuable building block for chemical synthesis and a candidate for probing novel biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B2616821 3-Amino-4-(propylamino)benzamide CAS No. 1153955-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(propylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-5-13-9-4-3-7(10(12)14)6-8(9)11/h3-4,6,13H,2,5,11H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGBNCIGGWWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Propylamino Benzamide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Amino-4-(propylamino)benzamide, the analysis reveals logical disconnections that inform potential synthetic routes.

The primary functional group is the benzamide (B126), which can be disconnected at the C-N bond. This disconnection suggests a late-stage amidation of a corresponding carboxylic acid precursor, 3-amino-4-(propylamino)benzoic acid .

Further disconnection focuses on the two amino substituents on the aromatic ring. The bond between the C4 carbon and the propylamine (B44156) nitrogen is a key target. This leads to a precursor like 3-amino-4-halobenzoic acid (e.g., 4-fluoro-3-aminobenzoic acid) and propylamine . The regiochemistry is guided by installing the substituents in a controlled manner. An alternative precursor could be a dinitro or nitro-amino substituted benzoic acid, where functional group interconversions (like the reduction of a nitro group) would be a key step.

A plausible retrosynthetic pathway is outlined below:

Amide Disconnection: The benzamide is disconnected to reveal 3-amino-4-(propylamino)benzoic acid.

C-N Bond Disconnection (Propylamino Group): The bond between the aromatic ring and the propylamine nitrogen is broken. This suggests a nucleophilic aromatic substitution reaction on a precursor like 4-fluoro-3-nitrobenzoic acid.

Functional Group Interconversion: The 3-amino group can be derived from the reduction of a 3-nitro group, a common and efficient transformation.

This analysis identifies 4-substituted-3-nitrobenzoic acids (e.g., 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid) and propylamine as the key precursors for a logical and efficient synthesis.

Classical Synthetic Approaches for Benzamide Core Formation

The formation of the benzamide core and the introduction of the required functional groups can be achieved through several established synthetic methods.

Amidation Reactions and Coupling Reagents

The final step in the proposed synthesis is the formation of the primary amide from the carboxylic acid precursor. This transformation, known as amidation, can be achieved through several reliable methods. researchgate.net

One common approach is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acid chloride is then reacted with ammonia (B1221849) to form the primary benzamide. youtube.comlibretexts.org

Alternatively, direct coupling of the carboxylic acid with an ammonia source can be accomplished using a wide array of coupling reagents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. This method often proceeds under milder conditions and avoids the isolation of the highly reactive acid chloride intermediate. researchgate.netacs.org

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Full Name Byproducts Notes
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Tetramethylurea Widely used, efficient, and reliable for a broad range of substrates.
TBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate Tetramethylurea Similar to HBTU, often used interchangeably.
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Effective and inexpensive, but the DCU byproduct can be difficult to remove.

| EDC/EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea (B33335) | Byproduct is easily removed by aqueous workup, making it a popular choice. |

Selective Functional Group Introduction and Modification

The synthesis of the key intermediate, 3-amino-4-(propylamino)benzoic acid, requires careful and selective introduction of the amino groups onto the benzene (B151609) ring. A common strategy begins with a precursor that already contains the desired substitution pattern in a masked form, such as 4-fluoro-3-nitrobenzoic acid .

The synthesis would proceed as follows:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is activated by the electron-withdrawing nitro group at the C3 position. This allows for a nucleophilic aromatic substitution reaction with propylamine. The reaction typically proceeds in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base to neutralize the HF byproduct. This step selectively installs the propylamino group at the C4 position.

Nitro Group Reduction: The nitro group at the C3 position is then reduced to a primary amine. This is a standard and high-yielding transformation, commonly achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). rsc.org Other reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media can also be employed.

This two-step sequence provides a controlled and efficient route to the di-amino substituted benzoic acid intermediate, ready for the final amidation step.

Reductive Amination Strategies

Reductive amination is a powerful method for forming C-N bonds and presents an alternative pathway for introducing the propylamino group. jocpr.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, one could envision a precursor such as 4-amino-3-nitrobenzaldehyde . This aldehyde could be reacted with propylamine in the presence of a selective reducing agent. organic-chemistry.org

The choice of reducing agent is critical to the success of this one-pot reaction. The agent must be capable of reducing the iminium ion intermediate but not the starting aldehyde. libretexts.orgyoutube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity for the protonated imine over the carbonyl group. masterorganicchemistry.comyoutube.com

Table 2: Common Reagents for Reductive Amination

Reducing Agent Key Features Typical Conditions
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines/iminium ions in the presence of carbonyls. masterorganicchemistry.com Methanol (B129727), slightly acidic pH (to promote imine formation).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, effective, and less toxic alternative to NaBH₃CN. youtube.com Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid.
Hydrogen (H₂) with a Catalyst (e.g., Pd/C) Can be used for "direct" reductive amination. Can also reduce other functional groups (e.g., nitro groups). youtube.com Methanol or Ethanol, elevated pressure.

| α-Picoline-borane | A stable and efficient reducing agent that can be used in various solvents, including water. | Methanol, water, or neat conditions, often with a catalytic amount of acid. |

This strategy offers a convergent approach to assembling the substituted amine portion of the molecule.

Advanced Synthetic Strategies

To accelerate the discovery of new chemical entities, modern synthetic chemistry often employs advanced technologies to optimize reaction conditions and rapidly generate libraries of related compounds.

Microwave-Assisted Synthesis Optimization for Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation to heat the reaction mixture, chemists can often achieve dramatic reductions in reaction times, from hours to minutes, and frequently obtain higher yields and purities compared to conventional heating methods. bohrium.comarkat-usa.org

This technology is highly applicable to the synthesis of analogues of this compound. For instance, in a drug discovery context where numerous analogues with different alkyl groups (in place of propyl) or substituents on the aromatic ring are needed, microwave synthesis can significantly speed up the process. nih.gov

Key reactions in the synthesis that can be optimized with microwave assistance include:

Nucleophilic Aromatic Substitution (SNAr): The reaction of a halo-aromatic precursor with various amines to generate a library of C4-substituted analogues can be performed rapidly.

Amidation: The coupling of the carboxylic acid intermediate with different amines or ammonia can be accelerated, facilitating the rapid synthesis of diverse amides. bohrium.com

Cyclization Reactions: For the synthesis of more complex, conformationally restricted analogues, microwave heating can promote intramolecular reactions that might otherwise require harsh conditions and long reaction times. bohrium.com

The efficiency of this methodology makes it an invaluable tool for creating diverse compound libraries for biological screening. nih.govarkat-usa.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Heating
Reaction Time Hours to days Seconds to minutes arkat-usa.org
Energy Transfer Conduction & Convection (slow, inefficient) Direct dielectric heating (rapid, efficient)
Temperature Control Slower response, potential for thermal gradients Precise and instantaneous control
Yield & Purity Often lower due to longer reaction times and side-product formation Often higher with cleaner reaction profiles bohrium.com

| Scalability | Well-established for large scales | Can be challenging but flow reactors offer solutions researchgate.net |

Stereoselective Synthesis of Chiral Centers in Analogues

The creation of specific stereoisomers is a critical aspect of medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit varied biological activities. While direct stereoselective syntheses for this compound are not extensively documented in publicly available literature, established methodologies for creating chiral centers in analogous structures provide a clear blueprint.

One effective strategy involves the use of chiral auxiliaries. For instance, the stereoselective synthesis of chiral α-disubstituted β-homoprolines has been achieved through the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. nih.gov This approach allows for the introduction of a substituent at the α-position with high stereocontrol. The choice of the chiral auxiliary and the specific reaction conditions dictates the absolute configuration of the newly formed stereocenter. nih.gov This principle could be adapted to synthesize chiral analogues of this compound by starting with a prochiral precursor and employing a suitable chiral auxiliary to guide the stereoselective introduction of a substituent.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one stereoisomer over another. For example, asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts has been successfully employed for the enantioselective alkylation of N-acylsulfenamides, generating chiral sulfur centers with high enantiomeric ratios. nih.gov This type of catalysis could potentially be applied to the synthesis of chiral analogues of this compound, for instance, in the stereoselective alkylation of a precursor molecule.

The synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a key component of certain antibacterial and antitumor agents, highlights a stereoselective approach involving a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com Such strategies, which rely on substrate control and carefully designed cyclization reactions, are invaluable for constructing complex chiral molecules and could be conceptually applied to create intricate analogues of this compound.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly useful for the N-alkylation of amines and amides, offering a greener and more efficient alternative to traditional methods. acsgcipr.orgresearchgate.net In the context of synthesizing this compound and its derivatives, PTC can be employed for the introduction of the propyl group onto the 4-amino substituent.

The general mechanism of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from the aqueous or solid phase into the organic phase where the reaction occurs. princeton.edu For N-alkylation, an inorganic base like sodium hydroxide (B78521) or potassium carbonate can be used in the aqueous phase to deprotonate the amine, and the resulting anion is then shuttled into the organic phase by the phase-transfer catalyst to react with an alkyl halide. acsgcipr.org This method avoids the need for strong, hazardous bases and expensive, anhydrous polar aprotic solvents. acsgcipr.org

The efficiency of phase-transfer catalysis can be influenced by several factors, including the structure of the catalyst, the choice of solvent, the base, and the reaction temperature. rsc.org For instance, the lipophilicity of the quaternary ammonium salt, often quantified by the total number of carbon atoms (C#), plays a crucial role. acsgcipr.org Higher C# values generally lead to increased concentration of the catalyst-anion pair in the organic phase. acsgcipr.org Microwave irradiation has also been shown to accelerate phase-transfer catalyzed reactions, leading to high yields in shorter reaction times. researchgate.net

Interactive Table: Factors Influencing Phase-Transfer Catalysis

FactorDescriptionPotential Impact on Synthesis
Catalyst Structure The size and nature of the alkyl groups on the quaternary ammonium or phosphonium (B103445) cation. acsgcipr.orgAffects catalyst solubility in the organic phase and its ability to pair with the anion.
Solvent The organic solvent used to dissolve the substrate and where the reaction occurs. acsgcipr.orgCan influence reaction rates and selectivity. PTC allows for the use of less polar, more environmentally friendly solvents. acsgcipr.org
Base The inorganic base used in the aqueous or solid phase to generate the nucleophile. acsgcipr.orgThe strength and concentration of the base can affect the rate of deprotonation.
Leaving Group The leaving group on the alkylating agent (e.g., Cl, Br, I, OTs). acsgcipr.orgThe nature of the leaving group can impact the reaction rate and may interact with the catalyst. acsgcipr.org
Agitation The rate of stirring in the biphasic system. princeton.eduAffects the interfacial area between the phases, which is critical for the transfer step. princeton.edu

Derivatization and Analog Synthesis for Research Purposes

Introduction of Diverse Substituents on Aromatic Ring

The introduction of various substituents onto the aromatic ring of this compound is a key strategy for exploring structure-activity relationships. The existing amino groups on the benzene ring are activating groups, meaning they increase the ring's reactivity towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. libretexts.org

Given the positions of the existing amino and propylamino groups at C3 and C4, the available positions for substitution are C2, C5, and C6. The directing effects of the two amino groups would likely favor substitution at the C2 and C6 positions, which are ortho to the C3-amino group, and the C5 position, which is para to the C2 position if we consider the ring system.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups:

Halogenation: Introduction of chloro, bromo, or iodo groups can be achieved using the respective halogens in the presence of a Lewis acid or using N-halosuccinimides.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a deactivating group and can serve as a precursor for further functionalization, such as reduction to an amino group. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

Another powerful method for introducing a wide range of substituents is through the use of diazonium salts. masterorganicchemistry.com The 3-amino group could be converted to a diazonium salt using nitrous acid, which can then be replaced by various nucleophiles in Sandmeyer or related reactions. masterorganicchemistry.com This would allow for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities. masterorganicchemistry.com

Modification of Amino and Amide Moieties

The amino and amide groups of this compound offer multiple sites for modification to generate a diverse library of analogues. researchgate.netlibretexts.org

The primary amino group at the 3-position and the secondary amino group at the 4-position can undergo a variety of reactions:

Acylation: Reaction with acid chlorides or anhydrides can introduce acyl groups, forming amides. This can be used to introduce a wide range of substituents and can also serve as a protecting group strategy during synthesis.

Alkylation: Further alkylation of the amino groups can be achieved using alkyl halides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

The primary amide moiety (-CONH2) can also be modified:

N-Alkylation: The amide nitrogen can be alkylated, though this is generally more challenging than amine alkylation. researchgate.net

Hydrolysis: The amide can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used as a handle for further modifications, such as esterification or conversion to other functional groups.

Dehydration: Treatment with a dehydrating agent can convert the primary amide to a nitrile.

The formation of the amide bond itself, for instance, in the synthesis of the parent molecule or its analogues, can be achieved by coupling a corresponding carboxylic acid and an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com

Design and Synthesis of Hybrid Molecular Templates

Hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, represent a promising strategy in drug discovery. The this compound scaffold can serve as a versatile template for the construction of such hybrids.

For example, the amino or amide groups can be used as anchor points to link the benzamide core to other biologically active molecules. This can be achieved through the formation of amide or ester linkages, or by using click chemistry for more efficient and specific conjugation.

The synthesis of hybrid molecules composed of 2,4-diamino-1,3,5-triazines and coumarins demonstrates a strategy where two different heterocyclic systems are combined. nih.gov A similar approach could be envisioned for this compound, where it is linked to other heterocyclic systems known for their biological activities. Another example is the development of hybrid molecules combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores for use as payloads in antibody-drug conjugates. nih.gov This highlights the potential for using complex benzamide derivatives in targeted therapies.

Interactive Table: Potential Hybridization Strategies

Linked MoietyPotential LinkageRationale for Hybridization
Heterocyclic Scaffold Amide bond, C-N bondTo combine the biological activities of the benzamide and the heterocycle.
Peptide or Amino Acid Peptide bond libretexts.orgTo improve cell permeability, target specific receptors, or mimic natural ligands. nih.gov
Fluorescent Dye Amide or sulfonamide linkageTo create fluorescent probes for imaging and diagnostic applications.
Known Drug Molecule Ester or ether linkageTo create a codrug with potentially synergistic effects or improved pharmacokinetic properties.

Reaction Mechanism Studies in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and predicting potential side products.

The formation of the amide bond, a key step in the synthesis of the parent molecule, typically proceeds through the activation of a carboxylic acid. When using a coupling agent like DCC, the carboxylic acid is deprotonated and then attacks the DCC to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and dicyclohexylurea as a byproduct. youtube.com

The formation of a diazonium salt from the 3-amino group involves the reaction with a nitrosonium ion (NO+), generated from nitrous acid in an acidic medium. masterorganicchemistry.com The amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. A series of proton transfers and elimination of water then leads to the formation of the diazonium ion. masterorganicchemistry.com

In electrophilic aromatic substitution reactions on the benzene ring, the mechanism involves the attack of the pi electrons of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino groups. libretexts.org A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

The mechanism of phase-transfer catalyzed N-alkylation involves the transfer of the deprotonated amine (amide anion) from the aqueous phase to the organic phase by the lipophilic cation of the catalyst. acsgcipr.orgprinceton.edu In the organic phase, the relatively "naked" and highly reactive anion then undergoes an SN2 reaction with the alkyl halide. acsgcipr.org

The formation of heterocyclic systems from ortho-diamino precursors, which could be a synthetic route to analogues, often involves condensation reactions. For example, the reaction of an o-phenylenediamine (B120857) with a dicarboxylic acid can lead to the formation of a benzimidazole (B57391). researchgate.net This reaction is initiated by the protonation of a carbonyl group, followed by nucleophilic attack of an amino group and subsequent cyclization and dehydration. researchgate.net A similar condensation of o-phenylenediamine with acetone (B3395972) can lead to the formation of a benzodiazepine. researchgate.net

Molecular Interactions and Mechanistic Elucidation of 3 Amino 4 Propylamino Benzamide

Investigation of Molecular Targets and Binding Dynamics (In Vitro)

The initial step in characterizing a compound's biological activity involves identifying its molecular targets and quantifying the dynamics of their interaction. This is typically achieved through a series of in vitro assays.

Enzyme Inhibition/Activation Kinetics (In Vitro)

A thorough review of scientific databases and literature reveals a lack of specific studies detailing the enzyme inhibition or activation kinetics for 3-Amino-4-(propylamino)benzamide. While the benzamide (B126) moiety is present in various enzyme inhibitors, no published research to date has specifically reported the IC50, Ki, or other kinetic parameters of this compound against any particular enzyme. wikipedia.orgmdpi.com

Future research in this area would require screening the compound against a panel of enzymes to identify potential interactions. Should a target be identified, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the compound's potency. nih.govsigmaaldrich.com

Receptor Ligand Binding Affinity and Selectivity (In Vitro)

Similarly, there is no publicly available data on the receptor ligand binding affinity and selectivity of this compound. Radioligand binding assays or other biophysical methods are commonly used to determine a compound's affinity (expressed as Ki or Kd) for various receptors. nih.gov Such studies would be essential to understand if this compound has any potential to act on specific receptor families, such as G-protein coupled receptors (GPCRs) or ion channels. The selectivity profile across different receptor subtypes would also be a critical aspect of its characterization.

Biochemical Pathway Modulation Studies (In Vitro)

Understanding how a compound affects the complex network of biochemical pathways within a cell is crucial to elucidating its mechanism of action.

Cellular Signaling Pathway Interrogation

As of the latest literature review, there are no published studies that have interrogated the effects of this compound on any specific cellular signaling pathways. nih.govnih.gov Techniques such as Western blotting, reporter gene assays, or phospho-protein arrays would be required to investigate whether this compound modulates key signaling cascades, for instance, the MAPK/ERK pathway, the PI3K/Akt pathway, or others relevant to cellular function.

Regulation of Gene Expression (In Vitro Cellular Models)

The influence of this compound on gene expression in in vitro cellular models has not been reported in the scientific literature. nih.gov To assess this, researchers would typically employ techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in the expression levels of specific genes or on a genome-wide scale in cells treated with the compound.

Molecular Modeling and Computational Chemistry Applications

Computational approaches are invaluable for predicting the potential interactions of a compound with biological macromolecules and for understanding its structure-activity relationships. However, a search of relevant databases indicates a lack of specific molecular modeling or computational chemistry studies focused on this compound.

Such studies could involve:

Docking simulations: To predict the binding mode and affinity of the compound to the active sites of various enzymes or receptors.

Molecular dynamics simulations: To understand the stability of the compound-target complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that relate the chemical structure of this compound and its analogs to their biological activity, should such data become available.

Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in predicting the binding mode of a ligand, such as this compound, within the active site of a target protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous benzamide derivatives. For instance, studies on other benzamide-containing molecules have successfully used docking to explore their potential as inhibitors of various enzymes, such as protein kinases. nih.gov

A hypothetical docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would be analyzed based on the predicted binding energy and the specific interactions formed. Key interactions would likely involve hydrogen bonds formed by the amino and benzamide groups, as well as hydrophobic interactions from the propyl group. These interactions are critical for the stability of the ligand-protein complex.

Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Binding Site

Interacting Residue (Hypothetical)Interaction TypeAtom(s) in this compound Involved
Asp145Hydrogen Bond (Acceptor)Amino group (-NH2)
Glu98Hydrogen Bond (Donor)Benzamide (-C(O)NH2)
Val34HydrophobicPropyl chain (-CH2CH2CH3)
Leu132HydrophobicBenzene (B151609) ring
Phe143Pi-Pi StackingBenzene ring

This table is illustrative and based on common interactions observed for similar compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of its hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features.

This model could then be used for virtual screening of large compound libraries to identify other molecules with a similar pharmacophoric pattern, which might exhibit similar biological activities. This approach is more abstract than molecular docking and does not require a known protein structure.

The key pharmacophoric features of this compound would likely include:

Two hydrogen bond donors (the two amino groups).

One hydrogen bond acceptor (the carbonyl oxygen of the benzamide).

A hydrophobic region (the propyl group).

An aromatic ring feature.

Virtual screening campaigns using such a pharmacophore model could potentially identify novel scaffolds for drug development.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and stability of a molecule. mdpi.com For this compound, these calculations can be used to determine various properties that are crucial for understanding its chemical behavior.

Key parameters that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules.

Optimized Geometry: Quantum calculations can determine the most stable three-dimensional conformation of the molecule, providing accurate bond lengths and angles.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity
Dipole Moment3.5 DIndicates a polar molecule

These values are illustrative and would need to be determined by specific calculations.

Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov While static docking studies provide a snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur in the protein or the ligand upon binding. nih.govnih.gov

An MD simulation of a this compound-protein complex would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can provide valuable information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, one can assess the stability of the complex.

Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can confirm their importance for binding.

Conformational Changes: MD simulations can show how the binding of the ligand might induce conformational changes in the protein, which could be important for its function.

Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

These simulations are computationally intensive but offer a much deeper understanding of the molecular recognition process.

Structure Activity Relationship Sar Investigations of 3 Amino 4 Propylamino Benzamide and Its Analogues

Systematic Exploration of Aromatic Ring Substituents

The substitution pattern on the aromatic ring of benzamide (B126) derivatives plays a pivotal role in determining their biological efficacy. The electronic and steric properties of these substituents, as well as their position on the ring, can significantly modulate the interaction of the molecule with its biological target.

The electronic nature of substituents on the aromatic ring can profoundly impact the biological activity of benzamide analogues. Electron-withdrawing groups, for instance, have been shown to maintain or, in some cases, enhance the anticonvulsant activity of certain N'-benzyl 2-amino-3-methylbutanamide (B3250160) and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide derivatives. nih.gov Conversely, the introduction of electron-donating groups often leads to a decrease or complete loss of activity in these series. nih.gov This suggests that the electronic distribution within the aromatic ring is a key factor for effective interaction with the target.

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. The introduction of bulky substituents can either be beneficial or detrimental, depending on the specific molecular scaffold and the topology of the target's binding site. For instance, in a series of N-(4-acetyl-phenyl)-4-substituted-benzamide derivatives, the nature of the substituent on the benzoyl moiety influenced their potential biological activities. wisdomlib.org

The interplay between electronic and steric effects is often complex. A systematic variation of substituents allows for the mapping of the structural requirements for optimal activity. For example, in a study of aminopyrazole derivatives, replacing chlorine atoms with bulky or lipophilic groups resulted in a loss of activity, highlighting the importance of a specific substitution pattern for kinase inhibition. nih.gov

The position of substituents on the aromatic ring is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter a compound's efficacy, even when the substituent itself remains the same. This phenomenon, known as positional isomerism, underscores the importance of the three-dimensional arrangement of functional groups for molecular recognition.

For example, in a series of aminopyrazole-related compounds, the position of substitution was found to be crucial for inhibitory activity against certain kinases. nih.gov Specifically, N(2) acetylation of the pyrazole (B372694) ring led to a selective inhibitor, whereas substitution at the exocyclic amino group or N(1) acylation resulted in inactive compounds. nih.gov This demonstrates that even subtle changes in the position of a functional group can have a profound impact on the molecule's ability to interact with its biological target.

Impact of Amide Bond Modifications and Conformation

The amide bond is a fundamental functional group in many biologically active molecules, including 3-amino-4-(propylamino)benzamide analogues. Modifications to this bond and its conformational preferences can significantly influence a compound's biological profile.

Modification of the amide nitrogen through N-alkylation or N-acylation can have a substantial impact on the biological activity of benzamide derivatives. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

In the context of aminopyrazole derivatives, N-acylation at different nitrogen atoms of the pyrazole ring led to vastly different outcomes. nih.gov While N(2) acylation produced a selective kinase inhibitor, N(1) acylation and acylation of the exocyclic amino group resulted in a complete loss of activity. nih.gov This highlights the critical role of the position of acylation in determining the biological activity of these compounds.

The introduction of different acyl or alkyl groups can also be used to fine-tune the properties of a lead compound. The nature of the substituent can influence the molecule's metabolic stability and pharmacokinetic properties.

Modification Position Effect on Activity Reference
N-AcylationN(1) of pyrazoleLoss of activity nih.gov
N-AcylationN(2) of pyrazolemSelective inhibition nih.gov
N-AcylationExocyclic NH2Loss of activity nih.gov

Computational methods, such as molecular modeling, are often employed to study the conformational preferences of the amide linkage and to understand how these preferences relate to biological activity. These studies can provide insights into the structural requirements for efficient interaction with a biological target.

The amide bond's ability to act as both a hydrogen bond donor and acceptor is also crucial for molecular recognition. The spatial arrangement of these hydrogen bonding groups, as dictated by the amide conformation, plays a significant role in the binding affinity and selectivity of the compound.

Role of Propylamino Moiety in Molecular Recognition

The propylamino group at the 4-position of the benzamide ring is a key structural feature of this compound and is expected to play a significant role in molecular recognition. This group can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are essential for the binding of the molecule to its biological target.

The nitrogen atom of the propylamino group can act as a hydrogen bond acceptor, while the N-H proton can serve as a hydrogen bond donor. The propyl chain itself can engage in hydrophobic interactions with nonpolar regions of the binding site. The flexibility of the propyl chain allows it to adopt different conformations, potentially enabling an induced-fit mechanism upon binding to the target.

The presence and nature of the substituent on the amino group can significantly influence the compound's properties. For instance, the length of the alkyl chain can affect lipophilicity and the strength of hydrophobic interactions. The basicity of the amino group, which can be modulated by the electronic effects of the rest of the molecule, will determine its protonation state at physiological pH and its ability to form ionic interactions.

Branching and Chain Length Variations

The nature of the alkylamino substituent at the 4-position of the 3-aminobenzamide (B1265367) scaffold significantly influences its interaction with the target receptor, which is presumed to be a member of the PARP family based on the activity of the parent compound, 3-aminobenzamide. medchemexpress.com Variations in the chain length and branching of this alkyl group can alter the compound's potency and selectivity.

Research on related aminobenzamide-based PARP inhibitors has shown that the length and nature of the alkyl chain are critical. For instance, in a series of 4-aminopyridine (B3432731) derivatives, which also act as channel blockers, the substitution at the 3-position (analogous to the 4-position in our case) with a methyl group led to a 7-fold increase in potency compared to the unsubstituted parent compound. researchgate.net Conversely, larger or more electronegative groups at the same position resulted in decreased activity. researchgate.net

This suggests that for this compound, the n-propyl group likely occupies a specific hydrophobic pocket within the active site of the PARP enzyme. The length of this chain is probably optimal for maximizing van der Waals interactions without introducing steric hindrance.

To systematically investigate this, a series of analogues with varying alkyl chain lengths at the 4-position could be synthesized and evaluated. The data from such a study would likely resemble the hypothetical data presented in the table below, where inhibitory activity is measured as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values for 3-Amino-4-(alkylamino)benzamide Analogues with Varying Chain Lengths

CompoundAlkyl Group (R)IC50 (nM)
1Methyl85
2Ethyl60
3Propyl 45
4Isopropyl70
5Butyl95
6Isobutyl110
7Pentyl150

Based on this hypothetical data, the n-propyl group provides the optimal chain length for inhibitory activity. Shorter chains (methyl, ethyl) may not fully occupy the hydrophobic pocket, leading to weaker binding. Longer chains (butyl, pentyl) might be too bulky, causing steric clashes with the receptor. Branching, as seen with the isopropyl and isobutyl groups, also appears to be detrimental to activity compared to the linear propyl group, suggesting a narrow, linear binding pocket.

Cyclic vs. Acyclic Analogues

The replacement of an acyclic substituent with a cyclic one can have profound effects on the pharmacological profile of a compound. This is due to changes in conformational flexibility, lipophilicity, and metabolic stability. In the context of this compound, comparing its activity with a cyclic analogue like 3-Amino-4-(cyclopropylamino)benzamide can provide valuable SAR insights.

Cyclic systems are more conformationally constrained than their acyclic counterparts. This rigidity can be advantageous if the constrained conformation is the one that preferentially binds to the receptor. It can also be disadvantageous if the rigid structure cannot adopt the necessary conformation for optimal binding.

Studies on other classes of enzyme inhibitors, such as those for monoamine oxidase B, have shown that the introduction of cyclic moieties can lead to highly potent compounds. nih.gov For PARP inhibitors, the introduction of cyclic amine-containing benzimidazole (B57391) carboxamides has been a successful strategy in developing potent inhibitors. nih.gov

A comparative study of the inhibitory activity of this compound and its cyclic analogue, 3-Amino-4-(cyclopropylamino)benzamide, would be highly informative. The table below presents hypothetical data for such a comparison.

Table 2: Hypothetical IC50 Values for Cyclic vs. Acyclic Analogues

CompoundSubstituent at 4-positionIC50 (nM)
3Propylamino (acyclic)45
8Cyclopropylamino (cyclic) 30
9Cyclobutylamino (cyclic)55
10Piperidin-1-yl (cyclic)120

In this hypothetical scenario, the cyclopropyl (B3062369) analogue (Compound 8) shows enhanced potency compared to the parent propyl compound. This suggests that the rigid conformation of the cyclopropyl group is favorable for binding to the PARP active site. The larger cyclobutyl ring (Compound 9) shows reduced activity, possibly due to a less optimal fit. The much larger piperidinyl ring (Compound 10) is significantly less active, likely due to steric hindrance.

Ligand-Receptor Interaction Modeling in SAR Rationalization

Molecular modeling and docking studies are powerful tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. For this compound, docking studies into the active site of PARP-1 can help rationalize the observed SAR trends.

The crystal structure of PARP-1 reveals a binding site for its natural substrate, NAD+. Inhibitors like 3-aminobenzamide mimic the nicotinamide (B372718) portion of NAD+ and occupy this site. researchgate.net Docking studies have shown that the benzamide moiety of 3-aminobenzamide forms key hydrogen bonds with the backbone of Gly863 and a π-stacking interaction with Tyr907 in the PARP-1 active site. researchgate.net

For this compound, the additional amino and propylamino groups at the 3 and 4 positions, respectively, would be expected to form additional interactions within the binding pocket. The 3-amino group could potentially form a hydrogen bond with a nearby amino acid residue or a water molecule, while the 4-propylamino group would likely extend into a hydrophobic pocket.

The hypothetical docking pose shown in molecular modeling software would illustrate these interactions, providing a structural basis for the SAR data. For instance, the model could show that the n-propyl group fits snugly into a hydrophobic groove, while a longer or branched chain would clash with the residues lining this groove. Similarly, the model could demonstrate how the rigid cyclopropyl group in the cyclic analogue orients the molecule for stronger interactions compared to the more flexible propyl group.

Development of Predictive SAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

For aminobenzamide-based PARP inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models use statistical methods to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their inhibitory activity.

A predictive QSAR model for this compound and its analogues would be built using a dataset of compounds with known inhibitory activities. The model would likely highlight the importance of specific structural features, such as:

Hydrogen Bond Donors and Acceptors: The model would confirm the necessity of the benzamide and 3-amino groups for hydrogen bonding interactions.

Hydrophobic Fields: The model would show a favorable hydrophobic region corresponding to the binding pocket for the 4-alkylamino group. The contours of this field would indicate the optimal size and shape of the substituent.

Steric Fields: The model would likely show regions of unfavorable steric interactions, explaining why bulky substituents at the 4-position decrease activity.

The statistical robustness of such a model would be validated using various metrics, such as the cross-validated correlation coefficient (q²). A high q² value would indicate that the model has good predictive power. nih.govnih.gov Such a validated QSAR model would be a powerful tool for the rational design of novel and more potent PARP inhibitors based on the this compound scaffold.

Preclinical Biological Evaluation of 3 Amino 4 Propylamino Benzamide in Vitro Studies

Investigation of Specific Biological Activities (In Vitro)

Telomere Dynamics Studies (In Vitro Cell Lines):No data exists on the impact of 3-Amino-4-(propylamino)benzamide on telomere dynamics in in vitro cell lines.

Due to the complete absence of scientific data for this compound in the specified areas of preclinical biological evaluation, it is not possible to generate the requested article while adhering to the requirements for factual accuracy and strict focus on the subject compound.

Antiviral Activity in Cell Cultures (e.g., Enterovirus 71)

No in vitro studies evaluating the antiviral activity of this compound against Enterovirus 71 or any other viruses have been identified in published literature. Research on other N-phenylbenzamide derivatives has indicated potential antiviral effects against enteroviruses, but these findings are not directly applicable to this compound. biosynth.comnih.govnih.gov

Antioxidant Capacity Assessments (In Vitro Chemical Assays)

There are no available in vitro chemical assay results that assess the antioxidant capacity of this compound. While some related compounds, such as certain aminoguanidines and aminobenzoic acids, have been investigated for their antioxidant properties, specific data for this compound is absent from scientific literature. nih.govnih.gov

Neuronal Nicotinic Receptor (nAChR) Activity Modulation (In Vitro)

No published in vitro studies have investigated the modulatory effects of this compound on neuronal nicotinic receptors (nAChRs). The broader class of benzamides has been explored for activity at these receptors, but specific data for the requested compound is not available. nih.govnih.govdovepress.com

DNA Gyrase Inhibition Studies (In Vitro)

There are no in vitro studies in the public domain that report on the DNA gyrase inhibitory activity of this compound. While various substituted benzamides and related heterocyclic compounds have been identified as DNA gyrase inhibitors, no such data exists specifically for this compound. rsc.orgnih.govresearchgate.net

Mechanism-Based Biological Assays and Target Validation

Consistent with the lack of primary screening data, there are no published mechanism-based biological assays or target validation studies for this compound. Such research would typically follow initial findings of biological activity, which are not currently available for this compound.

Advanced Analytical and Characterization Techniques in Research on 3 Amino 4 Propylamino Benzamide

High-Resolution Spectroscopic Characterization of Synthesized Intermediates and Products

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of the molecular architecture of 3-Amino-4-(propylamino)benzamide and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, amine, amide, and propyl group protons. The aromatic protons would typically appear in the downfield region of approximately 6.5-8.0 ppm. libretexts.org The chemical shifts and splitting patterns of these protons are influenced by the substitution pattern on the benzene (B151609) ring. The protons of the primary amine (NH₂) and the secondary amine (NH) of the propyl group would likely produce broad signals. The propyl group's protons would exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the nitrogen (NCH₂) appearing further downfield than the other methylene and methyl groups due to the deshielding effect of the nitrogen atom. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The carbonyl carbon of the benzamide (B126) group would be expected to appear significantly downfield. The carbon atoms of the propyl group would have distinct signals in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for example, within the propyl chain and between neighboring aromatic protons. An HSQC spectrum would link protons to the carbons they are directly attached to, confirming the assignments made in the ¹H and ¹³C spectra.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons6.5 - 7.8Doublet, Doublet of doublets, Singlet
Amide Protons (-CONH₂)7.0 - 8.5 (broad)Singlet
Amine Proton (-NH-)4.0 - 6.0 (broad)Singlet or Triplet
N-CH₂ (propyl)3.0 - 3.5Triplet
-CH₂- (propyl)1.5 - 2.0Sextet
-CH₃ (propyl)0.8 - 1.2Triplet
Amino Protons (-NH₂)3.5 - 5.0 (broad)Singlet

This table is illustrative and based on typical chemical shifts for similar functional groups. Actual values may vary.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amines, as well as the amide group, are expected in the region of 3300-3500 cm⁻¹. quiz-maker.com A strong absorption band corresponding to the C=O stretching of the amide group would be prominent around 1630-1680 cm⁻¹. researchgate.net The C-N stretching vibrations and aromatic C=C bond absorptions would also be present in the fingerprint region of the spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Amine/Amide (N-H)Stretching3300 - 3500 (multiple bands)
Alkyl (C-H)Stretching2850 - 2960
Amide (C=O)Stretching1630 - 1680
Aromatic (C=C)Stretching1450 - 1600
Amine/Amide (C-N)Stretching1250 - 1350

This table is illustrative and based on characteristic frequencies for the respective functional groups. maricopa.edu

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₅N₃O, the expected monoisotopic mass would be approximately 193.1215 g/mol .

Upon ionization, the molecule would undergo fragmentation. Common fragmentation patterns for amides include the cleavage of the N-CO bond, which would result in the formation of acylium cations. nih.gov For aromatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org The fragmentation pattern can help to confirm the presence of the propylamino group and the benzamide core.

Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Structure Fragmentation Pathway
193[C₁₀H₁₅N₃O]⁺Molecular Ion
176[C₁₀H₁₂N₂O]⁺Loss of NH₃
150[C₉H₁₂N₂]⁺Loss of CONH
121[C₇H₇NO]⁺Cleavage of the N-propyl bond
120[C₇H₆NO]⁺Alpha-cleavage of the propyl group

This table presents predicted fragmentation patterns based on the general behavior of related compounds under mass spectrometry. libretexts.org

Chromatographic Methods for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary tool for the purity assessment of non-volatile compounds like this compound. Method development involves optimizing several parameters to achieve good separation.

Column Selection : A reversed-phase column, such as a C18 column, is commonly used for the separation of aromatic amines. researchgate.net

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed. lcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities.

Detection : A UV detector is suitable for this compound due to the presence of the chromophoric benzene ring. The detection wavelength would be set at the λmax of the compound for maximum sensitivity.

The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not highly volatile, GC-MS is a valuable technique for identifying any volatile byproducts that may have formed during its synthesis. mdpi.com Sample preparation for GC-MS analysis might involve a liquid-liquid extraction to isolate volatile components from the reaction mixture. nih.gov The gas chromatograph separates the volatile compounds, which are then identified by the mass spectrometer based on their unique mass spectra. mdpi.com This technique is particularly useful for detecting residual solvents or low molecular weight side-products.

Advanced Structural Biology and Crystallographic Studies on Co-crystals with Biological Targets

Advanced structural biology techniques, particularly X-ray crystallography, are pivotal in drug discovery and development for elucidating the three-dimensional structure of a compound when bound to its biological target. This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.

Although no co-crystal structures of this compound with a biological target have been reported, studies on other benzamide derivatives highlight the potential of this approach. For instance, research into benzamide derivatives as inhibitors of enzymes like histone deacetylases (HDACs) and tubulin has demonstrated the power of crystallography in revealing key molecular interactions. These studies often show how the benzamide moiety and its substituents fit into the active site of the target protein, forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are critical for binding affinity and inhibitory activity.

For this compound, crystallographic studies could reveal how the amino and propylamino groups on the phenyl ring, along with the benzamide functional group, interact with the amino acid residues of a target protein. Such insights would be invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications lead to changes in biological activity.

Table 1: Illustrative Data from Crystallographic Studies of a Benzamide Derivative with a Biological Target

ParameterExample Value (for a hypothetical benzamide-protein complex)
PDB IDN/A (Not Available for this compound)
Resolution (Å)2.5
R-value / R-free0.21 / 0.25
Key InteractionsHydrogen bond between benzamide N-H and Asp101; Hydrophobic interaction of propyl group with a pocket formed by Leu56, Val89, and Ile92.

Note: The data in this table is illustrative and not based on actual experimental results for this compound, as such data is not currently available.

Electrochemical Studies for Mechanistic Insights (e.g., Redox Behavior, Oxidation Pathways)

Electrochemical techniques such as cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful tools for investigating the redox properties of molecules, including their oxidation and reduction potentials and the mechanisms of electron transfer reactions. For a compound like this compound, which contains electron-rich amino groups, electrochemical studies could provide significant insights into its potential role in redox processes and its metabolic fate.

Research on other amino-substituted benzamides has shown that the primary amino group is often the main electroactive center. The oxidation of this group is typically a pH-dependent process that can involve the transfer of electrons and protons. The final products of this initial electrochemical oxidation are often quinonediimine derivatives, which can undergo further chemical transformations.

In the case of this compound, electrochemical analysis would likely reveal the oxidation potential of the 3-amino group. The presence of the 4-propylamino group would be expected to influence the electronic properties of the aromatic ring and, consequently, the redox behavior of the molecule. By studying the electrochemical behavior at different pH values and scan rates, it would be possible to elucidate the oxidation pathway and identify any reactive intermediates. This information could be crucial for understanding its antioxidant potential or its metabolic activation to reactive species.

Table 2: Hypothetical Electrochemical Data for this compound

TechniqueParameterHypothetical Value
Cyclic VoltammetryOxidation Potential (Epa)+0.85 V (vs. Ag/AgCl)
Reduction Potential (Epc)Not Observed (irreversible oxidation)
Square-Wave VoltammetryPeak Potential (Ep)+0.82 V (vs. Ag/AgCl)
Mechanistic InsightProposed Oxidation PathwayInitial one-electron, one-proton loss from the 3-amino group, followed by further oxidation to a quinonoid species.

Note: The data in this table is hypothetical and intended to illustrate the type of information that could be obtained from electrochemical studies of this compound. No such experimental data has been published.

Future Research Directions and Translational Perspectives for 3 Amino 4 Propylamino Benzamide

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 3-Amino-4-(propylamino)benzamide is fundamental for its future investigation. While standard synthetic routes for substituted benzamides are likely applicable, the exploration of novel synthetic pathways could offer significant advantages in terms of yield, purity, and scalability.

Established Synthetic Approaches for Substituted Benzamides:

Benzoylation of Aromatic Amines: A common method involves the reaction of a substituted benzoyl chloride with an appropriate aromatic amine. cyberleninka.ru For this compound, this could potentially involve the benzoylation of a propyl-substituted phenylenediamine derivative.

Amidation of Carboxylic Acids: Direct amidation of a corresponding benzoic acid derivative is another viable route, often facilitated by coupling agents.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of N-benzylamide conjugates, suggesting its potential for the rapid and efficient production of this compound and its analogues. nih.gov

Future Synthetic Explorations:

Future research should focus on developing and optimizing synthetic strategies for this compound. This includes the investigation of continuous flow synthesis using microreactors, a technology that offers precise control over reaction conditions and can lead to improved yields and safety profiles. researchgate.net Furthermore, the development of one-pot synthesis protocols would enhance the efficiency of generating a library of related analogues for structure-activity relationship (SAR) studies. A recent study detailed a controllable molecular editing of 2-amino-N-substituted benzamides to synthesize 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones, highlighting the potential for innovative, site-selective functionalization of the benzamide (B126) core. acs.org

Identification of Additional Biological Targets through Phenotypic Screening

Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotype, is a powerful, unbiased approach to identify novel biological targets. Given the diverse biological activities reported for the benzamide class of molecules, subjecting this compound to a battery of phenotypic screens is a logical next step.

Reported Biological Activities of Benzamide Derivatives:

Biological ActivityTarget/Mechanism of ActionReference
AntitumorHistone Deacetylase (HDAC) Inhibition nih.govresearchgate.net
AntimicrobialFtsZ Inhibition nih.gov
AnthelminticInhibition of Nippostrongylus brasiliensis growth nih.gov
AntipsychoticDopamine D2 and D3 receptor antagonism researchgate.netnih.gov
AntiprionInhibition of PrP(Sc) accumulation nih.gov
Urease Inhibition acs.org

Future research should involve screening this compound against a wide array of cell lines, including various cancer cell lines, bacterial and fungal pathogens, and models of neurodegenerative diseases. High-content imaging and other advanced phenotypic screening platforms can provide detailed information on the compound's effects on cellular morphology, organelle function, and specific signaling pathways, thereby offering clues to its mechanism of action and potential therapeutic applications.

Application as a Chemical Probe for Biological Processes

A chemical probe is a small molecule that is used to study and manipulate a biological system. Given the potential for specific biological activity, this compound could be developed into a valuable chemical probe.

The design of photoreactive benzamide probes for histone deacetylase 2 (HDAC2) has been successfully demonstrated. nih.gov These probes incorporate photo-activatable groups that allow for covalent cross-linking to their target protein upon UV irradiation, facilitating target identification and binding site mapping. Similarly, this compound could be modified to incorporate photoreactive moieties or reporter tags (e.g., biotin, fluorescent dyes) to enable its use in a variety of chemical biology applications, including:

Target Identification and Validation: Affinity-based proteomics using a tagged version of the compound can identify its direct binding partners in a cellular context.

Imaging of Biological Processes: Fluorescently labeled analogues could be used to visualize the subcellular localization of the compound and its targets.

Development of Advanced Delivery Systems for In Vitro Research Models

The effective delivery of a compound to its site of action is crucial for its biological activity, both in vitro and in vivo. While this compound may exhibit sufficient cell permeability on its own, the development of advanced delivery systems could enhance its utility in research settings.

Liposomal Drug Delivery:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com They have been extensively used to improve the delivery of small molecule drugs. capes.gov.br Liposomal formulations can:

Increase the solubility of poorly soluble compounds.

Protect the compound from degradation.

Enable targeted delivery to specific cell types or tissues.

For in vitro studies, liposomal formulations of this compound could be particularly useful for studying its effects in complex co-culture systems or 3D organoid models. Insmed's proprietary PULMOVANCE™ liposomal technology, used for the delivery of amikacin (B45834) to the lungs, exemplifies the potential of this approach for targeted delivery. prnewswire.com

Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is crucial to integrate data from multiple "omics" platforms. nashbio.comeurekalert.org This approach allows for a systems-level view of the cellular response to the compound.

Multi-Omics Approaches in Drug Discovery:

Omics TechnologyInformation GainedReference
GenomicsGenetic basis of drug response and resistance nih.gov
TranscriptomicsChanges in gene expression profiles nih.gov
ProteomicsAlterations in protein expression and post-translational modifications nih.gov
MetabolomicsChanges in metabolic pathways nih.gov

By treating cells or model organisms with this compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses, researchers can identify the signaling pathways and cellular processes that are perturbed by the compound. This integrated data can help to formulate and test hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. nih.govcrimsonpublishers.com

Design of Metabolically Stable Analogues for In Vitro Studies

The metabolic stability of a compound is a critical factor for its utility in biological research, as rapid metabolism can lead to a short half-life and the formation of active or toxic metabolites. Structure-activity relationship (SAR) studies are essential for designing analogues of this compound with improved metabolic stability.

Through systematic modification of the chemical structure of a lead compound and evaluation of the resulting analogues, it is possible to identify which parts of the molecule are susceptible to metabolic degradation. tandfonline.comacs.org For instance, if the propylamino group of this compound is found to be a site of metabolic instability, researchers could synthesize analogues with alternative alkyl or cyclic substituents at this position to block metabolism while retaining or improving biological activity.

Contribution to Fundamental Understanding of Benzamide Chemical Space

The study of this compound and its analogues will contribute to the broader understanding of the chemical space of benzamides. wikipedia.orgfoodb.ca This class of compounds is rich in chemical diversity and biological activity.

Pharmacophore Modeling and 3D-QSAR:

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to identify the key chemical features required for a molecule to interact with a specific biological target. nih.govtandfonline.comnih.gov By synthesizing and testing a library of analogues of this compound, it will be possible to develop robust pharmacophore models and 3D-QSARs for any identified biological activities. These models will not only guide the optimization of this specific compound series but will also provide valuable insights into the general principles governing the interaction of substituted benzamides with their biological targets, thereby enriching our fundamental understanding of this important chemical class. tandfonline.com

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm proton environments and carbon frameworks. Aromatic protons typically appear in the δ 6.5–8.0 ppm range .
    • IR : Stretching vibrations for amide (C=O at ~1650 cm<sup>-1</sup>) and amine (N-H at ~3300 cm<sup>-1</sup>) groups .
    • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Crystallography :
    • Single-crystal X-ray diffraction using programs like SHELXL for refinement. Key metrics include R-factors (<5%) and electron density maps to validate atomic positions .

How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Advanced Research Question
Discrepancies often arise from disordered solvent molecules or nonplanar ring conformations. Strategies include:

  • Validation tools : Use checkCIF (via IUCr) to identify geometric outliers and ADDSYM (in PLATON) to detect missed symmetry .
  • Puckering analysis : Apply Cremer-Pople coordinates to quantify nonplanar ring distortions (e.g., cyclobutene derivatives in ) .
  • Data reprocessing : Re-integrate diffraction images with alternative software (e.g., DIALS) to improve data quality .

What strategies optimize reaction yields in synthesizing this compound derivatives?

Advanced Research Question

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF may enhance solubility but increase side reactions .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. highlights the use of K2CO3 as a base in acetylation reactions .
  • Scale-up considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .

How can structure-activity relationship (SAR) studies be designed for this compound in receptor targeting?

Advanced Research Question

  • Analog synthesis : Modify substituents (e.g., propylamino chain length, benzamide substitution) and assess binding affinity. For example, shows that benzamide derivatives with bulky groups enhance dopamine receptor selectivity .
  • Biological assays :
    • Radioligand binding (e.g., <sup>125</sup>I-IABN in D2-like receptor studies) .
    • Functional assays (e.g., cAMP modulation for GPCR activity) .
  • Computational modeling : Dock derivatives into receptor homology models (e.g., using AutoDock Vina) to predict binding modes .

What challenges arise in computational modeling of this compound's conformation?

Advanced Research Question

  • Ring puckering : The compound’s nonplanar rings require advanced parameterization in force fields (e.g., AMBER or CHARMM). Cremer-Pople coordinates can quantify puckering amplitudes .
  • Solvent effects : Explicit solvent MD simulations (e.g., TIP3P water model) improve accuracy in predicting solvation shells .
  • Tautomerism : Assess protonation states (e.g., amino vs. imino forms) using DFT calculations (e.g., B3LYP/6-31G*) .

How should contradictory biochemical data (e.g., enzyme inhibition vs. activation) be interpreted?

Advanced Research Question

  • Dose-response curves : Replicate experiments across multiple concentrations to rule out assay artifacts .
  • Orthogonal assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Off-target profiling : Screen against related enzymes (e.g., acps-pptase vs. other PPTases in ) to identify selectivity .

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